molecular formula C17H22N2O2 B2410960 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 955221-34-8

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No. B2410960
CAS RN: 955221-34-8
M. Wt: 286.375
InChI Key: CMRFWYUWWIYHON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C22H26N2O2 . The InChI Key is XKDDQCGVIUNJTQ-UHFFFAOYSA-N . The SMILES representation is CCCCN1C(=O)CCc2cc(NC(=O)c3cc©cc©c3)ccc12 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 350.462 g/mol . The solubility in DMSO is unknown .

Scientific Research Applications

Synthesis and Structural Analysis

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been explored in various synthetic and structural studies. Research by Szakonyi et al. (2002) focused on the synthesis of derivatives related to this compound, demonstrating its role in the development of novel heterocyclic systems through cyclopropanation processes. This research highlights the compound's utility in creating new chemical entities with potential biological activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Catalysis and Synthesis of Polyhydroquinoline Derivatives

The compound has been indirectly related to advancements in catalysis, as illustrated by Goli-Jolodar, Shirini, and Seddighi (2016), who introduced a novel N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This underscores the compound's indirect relevance to facilitating efficient synthetic routes in organic chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).

Antimicrobial Activities

Research on derivatives closely related to this compound indicates significant antimicrobial potential. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their application in addressing bacterial infections. This reflects on the broader chemical class's potential in contributing to the development of new antimicrobial agents (Patel & Patel, 2010).

Antimycobacterial Research

The compound's framework has also been employed in the design of novel fluoroquinolones with antimycobacterial activity. Senthilkumar et al. (2009) synthesized and evaluated a series of new quinolones against Mycobacterium tuberculosis, showcasing the structural motif's significance in developing treatments for tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Exploration in Medicinal Chemistry

Moreover, the compound's structural class has been explored for its potential in medicinal chemistry, particularly in the synthesis of heterocyclic carboxamides with potential antipsychotic properties. Research by Norman et al. (1996) into heterocyclic analogues highlights the ongoing interest in these structures for pharmaceutical development, indicating the compound's relevance to discovering new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-3-10-19-15-8-7-14(18-17(21)12-4-5-12)11-13(15)6-9-16(19)20/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRFWYUWWIYHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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